molecular formula C9H9BrN2O B1528469 6-Bromo-N-cyclopropylpyridine-3-carboxamide CAS No. 1114563-25-5

6-Bromo-N-cyclopropylpyridine-3-carboxamide

Cat. No.: B1528469
CAS No.: 1114563-25-5
M. Wt: 241.08 g/mol
InChI Key: KFWPVRXYVGDEOR-UHFFFAOYSA-N
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Description

“6-Bromo-N-cyclopropylpyridine-3-carboxamide” is a chemical compound with the CAS Number: 1114563-25-5 . It has a linear formula of C9H9BrN2O .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9BrN2O/c10-8-4-1-6(5-11-8)9(13)12-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,13) .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 241.09 . It appears as a powder and is stored at room temperature .

Scientific Research Applications

Efficient Synthesis and Chemical Transformations

Research has focused on developing efficient synthesis methods for structurally related pyridine carboxamides. For instance, Hirokawa et al. (2000) describe an efficient synthesis approach for a carboxylic acid moiety related to dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist, highlighting the relevance of such compounds in medicinal chemistry (Hirokawa, Horikawa, & Kato, 2000). Similarly, the electrocatalytic carboxylation of related pyridine compounds has been explored, showcasing methods to incorporate CO2 into organic substrates, which could be applicable for synthesizing environmentally benign chemicals (Feng et al., 2010).

Catalytic Applications and Molecular Design

Studies also delve into catalytic applications and molecular design involving pyridine derivatives. For example, the Rhodium(III)-catalyzed C-H acylmethylation of tridentate carboxamides demonstrates the potential for selective functionalization of complex molecules, offering pathways for designing novel compounds with specific biological or chemical properties (Yu et al., 2019).

Structural Characterization and Material Science

The structural characterization of related compounds, such as the crystal structure analysis of pyridine-derivative carboxamides, provides foundational knowledge for the design and synthesis of new materials and pharmaceuticals. These studies can offer insights into the molecular arrangements that confer desirable properties, such as stability or reactivity (Anuradha et al., 2014).

Biological and Pharmacological Research

Although direct studies on 6-Bromo-N-cyclopropylpyridine-3-carboxamide are limited in this context, research on similar compounds has explored their biological activities. For example, the synthesis and evaluation of carboxamide derivatives for their cytotoxic activities suggest potential applications in developing anticancer agents (Deady et al., 2000). Such studies underscore the importance of pyridine derivatives in medicinal chemistry, offering a foundation for future research on this compound and its potential applications.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

6-bromo-N-cyclopropylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c10-8-4-1-6(5-11-8)9(13)12-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWPVRXYVGDEOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CN=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6-bromo-N-cyclopropylnicotinamide was prepared from 6-bromonicotinoyl chloride and cyclopropylamine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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